molecular formula C22H21FN4O4S B11212895 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11212895
M. Wt: 456.5 g/mol
InChI Key: FWIDEOANDGQMRY-UHFFFAOYSA-N
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Description

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, a piperazine ring, and a fluorophenyl group, making it a versatile molecule for research and development.

Properties

Molecular Formula

C22H21FN4O4S

Molecular Weight

456.5 g/mol

IUPAC Name

7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C22H21FN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32)

InChI Key

FWIDEOANDGQMRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps, starting with the preparation of the quinazolinone coreCommon reagents used in these reactions include piperazine, potassium carbonate, and various solvents such as chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

The compound 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The structure of the compound can be summarized as follows:

  • Molecular Formula : C26H30FN3O
  • Molecular Weight : 433.54 g/mol
  • Key Functional Groups :
    • Piperazine moiety
    • Quinazolinone core
    • Thioxo group

Physical Properties

The compound's physical properties, such as solubility and stability, play a critical role in its biological activity. Detailed studies on these properties are essential for understanding its pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing piperazine and quinazolinone structures. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. It has been shown to affect various signaling pathways involved in cancer progression.
  • In vitro Studies : In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values indicated a promising therapeutic window compared to standard chemotherapeutics like 5-fluorouracil .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HeLa155-Fluorouracil30
A549125-Fluorouracil28

Neuroprotective Effects

The piperazine component has been associated with neuroprotective properties:

  • Alzheimer's Disease : Molecular docking studies suggest that the compound may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. This inhibition could enhance cholinergic signaling in the brain, offering a potential therapeutic approach for neurodegenerative diseases .
  • Toxicity Predictions : Predictive models indicate a low toxicity profile for the compound, classifying it within a safer range for further development .

Antimicrobial Activity

Preliminary tests have suggested that the compound exhibits antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli showed susceptibility to the compound.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Study 1: Anticancer Evaluation

A study published in PMC evaluated the cytotoxic effects of similar quinazolinone derivatives. The results indicated that compounds with structural similarities to our target showed enhanced activity against liver and lung cancer cell lines, supporting the hypothesis that structural modifications can significantly impact biological efficacy .

Study 2: Neuroprotective Mechanism

Research focused on the neuroprotective effects of piperazine derivatives revealed that compounds similar to our target inhibited AChE effectively. This suggests potential use in treating cognitive decline associated with Alzheimer's disease. The study utilized molecular docking to confirm binding affinities at the active site of AChE .

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